molecular formula C10H14O B7823564 2-Butylphenol CAS No. 28805-86-9

2-Butylphenol

Cat. No.: B7823564
CAS No.: 28805-86-9
M. Wt: 150.22 g/mol
InChI Key: GJYCVCVHRSWLNY-UHFFFAOYSA-N
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Description

2-Butylphenol (CAS 3180-09-4) is an organic aromatic compound appearing as a colorless to pale yellow liquid. It is characterized by a butyl group attached to the ortho position of a phenolic ring. With a molecular formula of C10H14O and a molecular weight of 150.22 g/mol, it has a boiling point of approximately 235°C and a melting point of -20°C . This compound is soluble in alcohol and has limited solubility in water (276.4 mg/L at 25°C), with an estimated logP (o/w) of 3.491, indicating significant hydrophobicity . In industrial and research contexts, ortho-substituted butylphenols like this compound are investigated for their role as chemical intermediates. They can be used in the synthesis of other compounds, such as antioxidants including 2,6-di-tert-butylphenol, or in the production of synthetic resins for adhesives and coatings . One of its isomers, 2-tert-butylphenol, is a known precursor for a commercial fragrance, suggesting potential research interest in the sensory and chemical properties of related compounds . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or personal use. All safety data sheets and handling instructions must be consulted prior to use. Researchers should note that this compound has an oral LD50 of 634 mg/kg in rats, underscoring the need for appropriate safety precautions in the laboratory .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C10H14O/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

GJYCVCVHRSWLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062898
Record name 2-Butylphenol
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Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3180-09-4, 28805-86-9
Record name 2-Butylphenol
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Record name o-Butylphenol
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Record name 2-BUTYLPHENOL
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Record name 2-Butylphenol
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Synthetic Methodologies for 2 Butylphenol and Analogous Butylphenols

Direct Alkylation Approaches for Phenolic Butylation

Direct alkylation of phenol (B47542) is the most common route for the synthesis of butylphenols. This typically involves an electrophilic aromatic substitution reaction where the electron-rich phenol ring attacks a carbocation derived from a butene isomer or a butyl alcohol.

Friedel-Crafts Alkylation Mechanisms (e.g., alkylation of phenol with isobutylene)

The Friedel-Crafts alkylation of phenol is a classic example of electrophilic aromatic substitution. researchgate.net The reaction mechanism involves the generation of a carbocation, which then acts as the electrophile. When using an alkene like isobutylene as the alkylating agent, a strong acid catalyst is required to protonate the alkene and form the corresponding tert-butyl carbocation. acs.org

The phenol molecule, being activated towards electrophilic attack, can then be alkylated at the ortho or para positions. The hydroxyl group of phenol is an ortho-, para-directing group. The reaction of phenol with isobutene, for instance, can yield 2-tert-butylphenol (B146161) and 4-tert-butylphenol (B1678320) as the main products. taylorfrancis.com The formation of the carbocation is the rate-determining step, and its stability influences the reaction's feasibility. Tertiary carbocations, being more stable, are readily formed, making the alkylation with isobutylene to produce tert-butylphenols particularly efficient.

The general mechanism can be summarized in the following steps:

Formation of the electrophile: The alkylating agent (e.g., isobutylene) is activated by a catalyst (typically a Lewis or Brønsted acid) to generate a carbocation.

Electrophilic attack: The electron-rich aromatic ring of phenol attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion.

Deprotonation: A base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated phenol product. acs.org

Polyalkylation can be a competing reaction, where the initially formed butylphenol undergoes further alkylation. acs.org The reaction conditions, such as temperature, catalyst, and the molar ratio of reactants, can be optimized to favor the desired mono-alkylated product.

Catalytic Systems in Tert-Butylphenol Synthesis (e.g., polymer-supported catalysts)

A wide array of catalytic systems has been developed for the synthesis of tert-butylphenols, moving from traditional homogeneous catalysts to more sustainable heterogeneous options. Historically, homogeneous catalysts like sulfuric acid and phosphoric acid were used, but they present challenges in terms of corrosion, separation, and environmental impact. prepchem.com

Modern approaches favor solid acid catalysts due to their ease of separation, reusability, and often higher selectivity. These include:

Zeolites: These microporous aluminosilicates, such as H-Y and H-ZSM-5, offer shape selectivity and strong acidic sites, influencing the product distribution. nih.govnih.gov

Ion-exchange resins: Sulfonated polystyrene-divinylbenzene resins are effective catalysts for the alkylation of phenol with isobutene. vinatiorganics.com

Mesoporous molecular sieves: Materials like AlMCM-41 have been shown to exhibit high conversion and good selectivity in the vapor-phase tert-butylation of phenol. nih.gov

Supported catalysts: Heteropolyacids supported on materials like SBA-15 have been investigated for phenol alkylation. researchgate.net Additionally, polymer-supported catalysts, such as those based on poly(styrene-co-methylstyrene), have been synthesized and optimized for reactions like the allylation of phenol. thegoodscentscompany.com

Ionic liquids: These have been explored as both catalysts and reaction media, offering advantages like low vapor pressure and ease of recycling. wikipedia.org For instance, 1H-imidazole-1-acetic acid tosilate has been used as an efficient and recyclable catalyst for the alkylation of phenol with tert-butyl alcohol. nih.gov

The choice of catalyst can significantly influence the ratio of ortho- to para-isomers and the extent of di- and tri-alkylation.

Catalyst TypeExamplesKey Advantages
Homogeneous Acids Sulfuric acid, Phosphoric acidHigh activity
Zeolites H-Y, H-ZSM-5, Beta zeoliteShape selectivity, reusability, high thermal stability
Ion-Exchange Resins Amberlyst, Sulfonated polystyreneEase of separation, high activity at lower temperatures
Mesoporous Silicas AlMCM-41, SBA-15High surface area, tunable pore size
Ionic Liquids Imidazole-based, Pyridine-basedLow volatility, recyclability, can act as both solvent and catalyst
Polymer-Supported Quaternary ammonium poly(styrene-co-methylstyrene)Facile recovery, potential for combinatorial optimization

Stereoselective Synthesis of Butylphenol Isomers

The synthesis of specific stereoisomers of butylphenols, such as the enantiomers of 2-sec-butylphenol (B1202637), presents a significant challenge due to the multiple nucleophilic sites on the phenol molecule and its high aromaticity. nih.gov The direct asymmetric alkylation of phenols is a developing area of synthetic chemistry.

Achieving stereoselectivity requires the use of chiral catalysts or auxiliaries that can control the spatial orientation of the reactants during the key bond-forming step. While the synthesis of racemic 2-sec-butylphenol can be achieved by reacting phenol with n-butenes using catalysts like gamma-aluminum trioxide or aluminum phenoxide, the enantioselective synthesis is more complex. vinatiorganics.com

Recent advancements in catalytic asymmetric dearomatization (CADA) reactions offer a powerful strategy for converting planar aromatic compounds like phenols into chiral three-dimensional structures. nih.gov For example, chiral phosphoric acids have been used to catalyze the divergent intermolecular CADA reactions of phenols with azoalkenes, yielding products with all-carbon quaternary stereocenters in high enantiomeric excess. nih.gov Although not a direct synthesis of 2-butylphenol (B3051182), this demonstrates a viable strategy for the asymmetric functionalization of the phenol ring.

The development of catalytic systems that can achieve direct, highly enantioselective ortho-alkylation of simple phenols with alkenes like butene remains an active area of research. The challenges lie in designing a catalyst that can effectively differentiate between the enantiotopic faces of the prochiral alkene and control the regioselectivity of the alkylation (ortho vs. para).

Synthesis of Functionalized this compound Derivatives (e.g., aminomethylation reactions)

Functionalized this compound derivatives are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and stabilizers. One of the most common methods for introducing functional groups onto the phenol ring is through aminomethylation, also known as the Mannich reaction.

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho position of the phenol. The reaction typically employs formaldehyde and a primary or secondary amine. For instance, the aminomethylation of m-tert-butylphenol with various secondary amines (such as pyrrolidine, piperidine, and N-methylpiperazine) and formaldehyde has been shown to produce the corresponding 2-aminomethyl-5-tert-butylphenols in high yields.

The general reaction can be represented as: R-H + CH₂O + R'₂NH → R-CH₂-NR'₂ + H₂O

In the context of this compound, if the para position is blocked or less reactive, the Mannich reaction can be a highly effective method for introducing an aminomethyl group at the ortho position. The resulting aminomethylated phenols can serve as precursors for a variety of other functionalized derivatives.

Green Chemistry Principles in Butylphenol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of butylphenols to reduce the environmental impact of their production. This involves a shift away from hazardous reagents and solvents, improving energy efficiency, and minimizing waste.

Key green chemistry strategies in butylphenol synthesis include:

Use of Solid Acid Catalysts: As detailed in section 2.1.2, the replacement of corrosive and difficult-to-recycle liquid acids like H₂SO₄ with solid catalysts such as zeolites, clays (B1170129), and ion-exchange resins is a major advancement. prepchem.com These heterogeneous catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and typically lead to fewer waste disposal issues.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or using environmentally benign solvents like water or supercritical fluids, can significantly reduce the environmental footprint of a chemical process. The tert-butylation of phenol has been studied in supercritical carbon dioxide, which can lead to reduced coke formation on the catalyst compared to liquid-phase reactions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Alkylation reactions, where an alkene is added to a phenol, can have a high atom economy as, in principle, all atoms of the reactants are incorporated into the product.

Use of Renewable Feedstocks: While traditional butylphenol synthesis relies on petroleum-derived phenol and butenes, research is ongoing into the production of phenols from renewable sources like lignin (B12514952), which could provide a more sustainable pathway in the future.

By investing in technologies that utilize green chemistry principles, manufacturers can minimize the impact of climate change and adhere to more environmentally friendly practices. vinatiorganics.com

Green Chemistry PrincipleApplication in Butylphenol Synthesis
Waste Prevention Use of recyclable solid acid catalysts to minimize waste streams.
Atom Economy Direct addition of alkenes to phenol represents a high atom economy reaction.
Less Hazardous Chemical Syntheses Replacing corrosive liquid acids with solid acids.
Safer Solvents and Auxiliaries Exploring solvent-free conditions or the use of supercritical CO₂.
Design for Energy Efficiency Developing catalysts that operate at lower temperatures and pressures.
Use of Renewable Feedstocks Investigating the use of lignin-derived phenols as a long-term goal.
Catalysis Widespread use of catalytic processes over stoichiometric reagents.

Chemical Reactivity and Transformation Mechanisms of 2 Butylphenol

Electrophilic Aromatic Substitution Reactions of 2-Butylphenol (B3051182)

The hydroxyl group of this compound is a potent activating group, directing electrophilic substitution to the ortho and para positions of the aromatic ring. However, the position of the butyl group can sterically hinder certain positions, influencing the regioselectivity of these reactions.

The halogenation of phenols is a well-studied electrophilic aromatic substitution. In the case of substituted phenols like tert-butylphenols, the position of the incoming halogen is directed by both the activating hydroxyl group and the bulky tert-butyl group(s). For instance, the bromination of 3,5-di-tert-butylphenol (B75145) results in a dibrominated product. researchgate.net Similarly, chlorination can lead to dichlorinated or even tetrachlorinated products, with the latter potentially forming a dieneone structure. researchgate.net

The bromination of 4-tert-butylphenol (B1678320) with bromine (Br₂) is successful due to the activating effect of the hydroxyl group on the aromatic ring. chegg.com When phenol (B47542) is treated with bromine in the presence of an inert solvent like carbon disulfide, a mixture of ortho- and para-bromophenol is formed. youtube.com The steric hindrance from the tert-butyl group plays a crucial role in determining the substitution pattern. For example, in m-tert-butylphenol, the positions adjacent to the hydroxyl group are highly activated, but large atoms like bromine may be sterically hindered from attacking the position between the hydroxyl and tert-butyl groups. acs.org

Mechanistic Investigations of Butylphenol Alkylation (e.g., reaction with methyl acrylate)

The alkylation of phenols is a key industrial process. The reaction of 2,6-di-tert-butylphenol (B90309) with methyl acrylate (B77674), catalyzed by potassium 2,6-di-tert-butylphenoxide, has been a subject of detailed kinetic and mechanistic studies. researchgate.netlp.edu.ua This reaction is significant for the synthesis of antioxidants. tandfonline.com

The mechanism is proposed to be an inhibited catalytic chain reaction involving ion pairs. researchgate.net The reaction kinetics are sensitive to the catalyst preparation method, the concentration of the catalyst, the ratio of reactants, and the presence of polar solvent microadditives. researchgate.netlp.edu.ua A kinetic scheme involving 28 elementary stages has been used to model the reaction, describing the formation of various intermediates, including ion pairs and alcoholates. tandfonline.com

The catalytic activity in the alkylation of 2,6-di-tert-butylphenol with methyl acrylate is highly dependent on the nature of the catalyst. Potassium 2,6-di-tert-butylphenoxide, when prepared at temperatures above 180°C, exists as a more active monomeric form, which dimerizes upon cooling. researchgate.netscispace.com The dimeric form of the catalyst exhibits lower reaction rates. lp.edu.ua The presence of methanol (B129727) can lead to spontaneous heating and polymerization of methyl acrylate, inhibiting the desired alkylation. lp.edu.ua

The reaction is also influenced by the solvent and the presence of proton donors. The alkylation of phenol with tert-butyl alcohol can be catalyzed by ionic liquids, with kinetic studies showing the reaction to be endothermic and spontaneous. acs.orgnih.govresearchgate.net The activation energy for this process has been determined under various catalytic systems. acs.orgresearchgate.net For instance, using a 1H-imidazole-1-acetic acid tosilate ionic liquid catalyst, the activation energy was found to be 97.46 kJ/mol. acs.org

Table 1: Kinetic Parameters for the Alkylation of Phenol with tert-Butyl Alcohol

Catalytic System Activation Energy (Ea) Additional Notes
1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) 97.46 kJ/mol The reaction is endothermic and spontaneous. acs.orgresearchgate.net
Sulphonic acid functionalized ionic liquid 11.13 kcal/mol Studied in the temperature range of 50–90 °C. nih.gov
Supported ionic liquid on mesoporous silica (B1680970) (SBA-15) 4.2 kcal/mol Follows a second-order rate equation. researchgate.net

Oxidation Pathways and Catalytic Oxidation of Substituted Phenols (e.g., 4-tert-butylphenol)

The oxidation of substituted phenols can proceed through various pathways, often involving radical intermediates. The oxidation of 2,6-di-tert-butylphenol with molecular oxygen, catalyzed by copper(II) Schiff base complexes, proceeds via a phenoxyl radical species. researchgate.net This reaction can yield products like 2,6-di-tert-butyl-1,4-benzoquinone. acs.org The oxidation of 2-tert-butylphenol (B146161) in a microreactor has been shown to produce 2-tert-butyl-1,4-benzoquinone (B1215510) with high yield. researchgate.net

The photocatalytic degradation of 4-tert-butylphenol using a solar light-responsive catalyst like Ag₂CO₃ has also been investigated. mdpi.com The degradation efficiency is influenced by factors such as initial concentration, catalyst dosage, and the presence of various anions in the water matrix. mdpi.com For example, carbonate ions were found to promote the degradation, while bicarbonate and nitrate (B79036) ions had an inhibitory effect. mdpi.com

The catalytic oxidation of 2,6-di-tert-butylphenol can also be achieved using cobalt(II) phthalocyanine (B1677752) complexes in micellar systems, leading to the formation of 2,6-di-tert-butyl-1,4-benzoquinone and 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone. sid.ir The reaction mechanism involves the activation of dioxygen by the metal complex. sid.ir

Isomerization and Dealkylation Reactions of Butylphenol Isomers (e.g., debutylation of 2-tert-butylphenol)

Butylphenol isomers can undergo isomerization and dealkylation reactions, typically under acidic conditions. The dealkylation of 2,6-di-tert-butylphenol derivatives can be effectively catalyzed by heteropoly acids, which show higher activity than traditional catalysts like metal sulfates. osti.gov H-MCM-41, a mesoporous material, is an efficient catalyst for the conversion of 2,6-di-tert-butylphenol into various other butylphenols through disproportionation, isomerization, and de-tert-butylation. rsc.org At lower temperatures, disproportionation to 2-tert-butylphenol and 2,4,6-tri-tert-butylphenol (B181104) is favored, while at higher temperatures, 4-tert-butylphenol becomes the major product. rsc.org

The isomerization of tert-butylphenols can also be catalyzed by zeolite catalysts. acs.org The reaction proceeds via a transalkylation mechanism, similar to the isomerization of diethylbenzenes, rather than an intramolecular rearrangement. acs.org The dealkylation of tert-alkyl substituted phenols can be carried out either thermally or in the presence of an acid catalyst like sulfuric acid. google.com

Computational Analysis of Reaction Pathways (e.g., Kolbe-Schmitt reaction mechanisms)

Computational chemistry, particularly density functional theory (DFT), has provided significant insights into the mechanisms of reactions involving phenols. The Kolbe-Schmitt reaction, which involves the carboxylation of alkali metal phenoxides, is a classic example. DFT studies have revealed that the reaction between sodium phenoxide and carbon dioxide proceeds through the formation of an intermediate complex, followed by the electrophilic attack of the carbon atom on the aromatic ring, primarily at the ortho position. jergym.cz The final step is a 1,3-proton shift to form sodium salicylate. jergym.cz

These computational models support experimental observations and help in understanding the influence of the metal cation on the product distribution. jergym.czresearchgate.net The structure of the intermediate alkali metal phenoxide-carbon dioxide complex has been elucidated through these studies. researchgate.netresearchgate.net Furthermore, biocatalytic alternatives to the Kolbe-Schmitt process are being explored, with kinetic and thermodynamic studies of microbial decarboxylases providing insights into their catalytic behavior for the reversible carboxylation of phenolic derivatives. nih.gov

Advanced Analytical Characterization of 2 Butylphenol and Derivatives

Chromatographic Separation and Identification Techniques

Chromatography stands as a cornerstone for the separation of 2-butylphenol (B3051182) from complex mixtures, enabling its subsequent identification and quantification. Both gas and liquid chromatography methodologies are routinely utilized, each offering distinct advantages depending on the analytical challenge at hand.

Gas Chromatography (GC) Methodologies (e.g., GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The International Organisation of Vine and Wine (OIV) has established a method for determining various alkylphenols, including 2-tert-butylphenol (B146161), in wines using GC-MS and tandem mass spectrometry (GC-MS/MS). oiv.intoiv.int This method typically involves a sample preparation step, such as solid-phase microextraction (SPME) from the headspace, to pre-concentrate the analytes before injection into the GC system. oiv.intoiv.int

For the chromatographic separation, a capillary column, such as a 5MS UI column (30 m x 0.25 mm x 0.25 µm), is commonly employed. oiv.int The oven temperature program is carefully controlled to ensure the effective separation of the target analytes. A typical program might start at 50°C and ramp up to 300°C. oiv.int The mass spectrometer, operating in selected ion monitoring (SIM) mode, allows for the sensitive and selective detection of 2-tert-butylphenol by monitoring its characteristic ions. For 2-tert-butylphenol, the quantification ion is often m/z 135, with qualifier ions at m/z 107 and 150. oiv.int

A study on the determination of p-tert-octylphenol in biological samples also highlights the utility of GC-MS. oup.com While this study focused on a different alkylphenol, the principles of extraction, derivatization (acetylation), and GC-MS analysis are broadly applicable to other phenolic compounds, demonstrating the versatility of the technique. oup.com The use of an internal standard, such as p-tert-butylphenol, is a common practice to ensure the accuracy and reproducibility of the quantification. oup.com

Table 1: Exemplary GC-MS Parameters for Alkylphenol Analysis

ParameterValueReference
Column 5MS UI 30 m x 0.25 mm x 0.25 µm oiv.int
Injector Temperature 260 °C (splitless mode) oiv.int
Oven Program 50°C, then 10 °C/min up to 300 °C, hold for 3 min oiv.int
Carrier Gas Helium oiv.int
Flow Rate 1 mL/min oiv.int
MS Source Temperature 250 °C oiv.int
MS Quadrupole Temp. 150 °C oiv.int
Acquisition Mode SIM oiv.int
2-tert-butylphenol Ions Quantifier: 135, Qualifiers: 107, 150 oiv.int

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) offers a complementary approach for the analysis of phenols, particularly for less volatile or thermally labile derivatives. Reverse-phase HPLC is a common mode of separation for these compounds. sielc.com For instance, 2,4,6-tris(tert-butyl)phenol can be analyzed using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com The separation is typically achieved on a C18 or a specialized reverse-phase column. sielc.comepa.gov

Detection in HPLC can be accomplished using various detectors. UV detection at a specific wavelength, such as 274 nm, is a widely used and robust method for phenolic compounds. epa.gov For enhanced sensitivity and selectivity, fluorescence or electrochemical detectors can also be employed. epa.gov The choice of detector often depends on the required detection limits and the complexity of the sample matrix. epa.gov

A method for analyzing phenol (B47542) and methylphenols in air samples utilizes reverse-phase HPLC with a choice of UV, fluorescence, or electrochemical detection. epa.gov This highlights the adaptability of HPLC for different analytical needs. The mobile phase composition and flow rate are optimized to achieve good resolution of the target analytes. epa.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOF-MS) for Complex Mixtures

For highly complex samples containing numerous structurally similar compounds, comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. chemistry-matters.com This technique employs two columns with different stationary phase chemistries, and a modulator that traps and reinjects fractions from the first dimension column onto the second, shorter column. chemistry-matters.com This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds. chemistry-matters.com

When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC becomes an exceptionally powerful tool for both targeted and non-targeted analysis. chemistry-matters.comnih.gov The high data acquisition speed of TOF-MS is essential to capture the very narrow peaks produced by the second dimension separation. nih.gov This combination allows for the identification of a vast number of compounds in a single run and can reveal detailed chemical fingerprints of complex mixtures. chemistry-matters.comresearchgate.net The structured nature of GC×GC chromatograms, where chemically similar compounds elute in distinct patterns, aids in the identification of unknown analytes. chemistry-matters.com Although specific applications for this compound were not found in the provided search results, the principles of GCxGC-TOF-MS are highly applicable to its analysis in complex environmental or biological matrices where isomeric differentiation is crucial. chemistry-matters.comnih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is indispensable for the definitive identification and quantification of this compound and its derivatives. It provides crucial information on the molecular weight and structure of the analytes.

Tandem Mass Spectrometry (MS/MS) and Accelerated Derivatization Reactions

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of analysis, particularly in complex matrices. oiv.intoiv.int In an MS/MS experiment, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. thermofisher.com This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides a high degree of specificity. oiv.intthermofisher.com

The OIV method for alkylphenols in wine includes a GC-MS/MS procedure. oiv.int For 2-tert-butylphenol, specific precursor-to-product ion transitions are monitored for quantification and confirmation. oiv.int This approach minimizes interferences from other compounds in the sample, leading to more accurate and reliable results. thermofisher.com

Derivatization is a chemical modification technique often employed to improve the chromatographic behavior and/or mass spectrometric response of analytes. dphen1.comnih.gov For phenolic compounds, silylation is a common derivatization strategy prior to GC-MS analysis, which can increase volatility and thermal stability. nih.gov Another approach involves acetylation, as demonstrated in the analysis of p-tert-octylphenol. oup.com Pre-column derivatization with reagents like dansyl chloride has been shown to increase the sensitivity of LC-MS/MS analysis for alkylphenols by up to 1000 times. dphen1.com Recently, rapid derivatization reactions in microdroplets have been explored to quickly identify phenolics in mixtures using 2D MS/MS, where a characteristic mass shift and neutral loss pattern confirm the presence of the derivatized phenol. researchgate.net

Table 2: Tandem Mass Spectrometry (MS/MS) Transitions for Alkylphenol Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
2-tert-butylphenol150135 oiv.int
4-tert-butylphenol (B1678320)150135 oiv.int
4-methyl-2-tert-butylphenol164149 oiv.int
Note: This table provides an example of MS/MS transitions. The specific ions and collision energies may vary depending on the instrument and method.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation

Differentiating between isomers, which have the same mass and often similar chromatographic retention times, is a significant analytical challenge. Ion mobility spectrometry (IMS) coupled with mass spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. polyu.edu.hknih.gov This technique can separate isobaric ions that are indistinguishable by MS alone. polyu.edu.hk

In IMS-MS, ions are passed through a drift tube filled with a buffer gas under the influence of an electric field. frontiersin.org The time it takes for an ion to traverse the tube (its drift time) is related to its collision cross-section (CCS), a parameter that reflects its three-dimensional structure. polyu.edu.hk Different isomers can have different CCS values, allowing for their separation and individual characterization. nih.gov

Various IMS techniques, such as drift-time IMS (DTIMS), traveling-wave IMS (TWIMS), and field asymmetric IMS (FAIMS), have been successfully used to differentiate a wide range of isomers, including metabolites and lipids. polyu.edu.hknih.gov The coupling of IMS with LC-MS/MS further enhances the ability to resolve and identify isomers in complex biological samples. mdpi.com While direct applications for the isomeric differentiation of this compound using IMS-MS were not detailed in the search results, the proven capability of this technique for separating other phenolic and structural isomers suggests its strong potential for resolving mixtures of butylphenol isomers (e.g., 2-sec-butylphenol (B1202637), 2-tert-butylphenol) and other related derivatives. polyu.edu.hkfrontiersin.orgmdpi.com

Spectroscopic Methods for Molecular Analysis

Spectroscopic techniques are indispensable for the detailed molecular analysis of this compound, providing insights into its structural composition, functional groups, and conformational preferences. Methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Rotational Spectroscopy each offer a unique window into the molecule's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound isomers by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR spectra of this compound provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in 2-sec-butylphenol, the aromatic protons typically appear as a complex multiplet in the range of δ 6.7-7.2 ppm. The phenolic hydroxyl proton (-OH) gives rise to a signal that can vary in position depending on concentration and solvent, but has been observed around δ 4.77 ppm. The benzylic proton (the CH group of the sec-butyl substituent attached to the ring) is found further downfield, around δ 2.96 ppm, due to the influence of the aromatic ring. The other protons of the sec-butyl group appear at higher fields. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In 2-tert-butylphenol, the carbon atom of the aromatic ring bonded to the hydroxyl group is observed at a specific chemical shift, as are the carbons of the tert-butyl group and the other aromatic carbons. chemicalbook.com The spectra for derivatives like 2,6-di-tert-butylphenol (B90309) have also been extensively studied, showing characteristic shifts for the aromatic and alkyl carbons. acs.org

The following table summarizes typical ¹H NMR chemical shift assignments for 2-sec-butylphenol. chemicalbook.com

Assignment Chemical Shift (ppm)
Aromatic Protons7.155
Aromatic Protons7.060
Aromatic Protons6.913
Aromatic Protons6.747
Phenolic Hydroxyl Proton4.77
Benzylic Proton (CH)2.962
Methylene Protons (CH₂)1.66, 1.60
Methyl Protons (CH₃)1.235
Terminal Methyl Protons (CH₃)0.871

Data obtained in CDCl₃ solvent at 399.65 MHz. chemicalbook.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound based on the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its phenolic structure.

Key vibrational frequencies include:

O-H Stretch: A prominent, broad absorption band corresponding to the stretching vibration of the hydroxyl (-OH) group, typically found in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands for the stretching of C-H bonds on the aromatic ring are generally observed just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions corresponding to the C-H bonds of the butyl substituent appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): A series of sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene (B151609) ring.

C-O Stretch: The stretching vibration of the C-O bond of the phenol is typically found in the 1200-1260 cm⁻¹ range.

FT-IR spectra are available in various databases for isomers such as 2-tert-butylphenol chemicalbook.comnih.gov and 2-sec-butylphenol chemicalbook.com, as well as for related compounds like 2,4-di-tert-butylphenol (B135424) nist.gov and 2,6-di-tert-butylphenol. spectrabase.com

Rotational Spectroscopy for Conformational Studies

Rotational spectroscopy, specifically chirped-pulse Fourier Transform microwave (CP-FTMW) spectroscopy, provides high-resolution data for determining the precise three-dimensional structure and conformational preferences of molecules in the gas phase.

A detailed rotational spectroscopy study of 2-tert-butylphenol has revealed significant insights into its most stable conformation. researchgate.netnih.gov The analysis showed that in the monomer, the hydroxyl group is coplanar with the aromatic ring but is oriented away from the bulky tert-butyl group to minimize steric hindrance. researchgate.netnih.gov Within the tert-butyl group itself, one methyl group lies in the same plane as the aromatic ring, while the other two are staggered symmetrically with respect to the ring. researchgate.netnih.gov

Interestingly, unlike other 2,6-disubstituted phenols such as 2,6-di-tert-butylphenol or propofol, the 2-tert-butylphenol monomer does not exhibit the large-amplitude torsional motions of the hydroxyl group. researchgate.netnih.govresearchgate.net This lack of tunneling suggests a higher energy barrier for the rotation of the hydroxyl group in this specific conformation. nih.gov These experimental findings are strongly supported by computational calculations, which validate the determined molecular structure. researchgate.netnih.gov Studies on the van der Waals complex of 2-tert-butylphenol with an argon atom further show the argon atom positioned above the aromatic ring. researchgate.net

Chemical Derivatization Strategies for Enhanced Analytical Detection (e.g., silyl (B83357) and isobutoxycarbonylation derivatization)

For analytical techniques like Gas Chromatography (GC), direct analysis of phenolic compounds such as this compound can be challenging. At low concentrations, issues like peak tailing can occur due to the polar nature of the hydroxyl group and its interaction with the GC system. dphen1.com To overcome these problems, chemical derivatization is employed to convert the polar -OH group into a less polar, more volatile functional group, thereby improving chromatographic performance and detection sensitivity. dphen1.comgcms.cz

Silyl Derivatization: Silylation is one of the most common derivatization techniques for compounds containing active hydrogens, such as phenols. research-solution.comphenomenex.blog The process involves replacing the acidic proton of the hydroxyl group with a silyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. research-solution.com

Reagents: Common silylating agents include bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). dphen1.comnih.gov BSTFA is a powerful reagent that reacts quickly with phenols. research-solution.comnih.gov The TBDMS derivatives formed using MTBSTFA are particularly advantageous due to their enhanced stability towards moisture, which is attributed to the steric hindrance provided by the bulky tert-butyl group protecting the silicon-oxygen bond. dphen1.com

Benefits: This derivatization reduces the polarity of this compound, minimizes hydrogen bonding, and increases its volatility, leading to sharper, more symmetrical peaks and improved sensitivity in GC/MS analysis. research-solution.comnih.gov The resulting derivatives often produce characteristic mass spectra that aid in their identification. dphen1.com

Isobutoxycarbonylation Derivatization: This strategy involves the conversion of the phenolic hydroxyl group into an isobutoxycarbonyl (isoBOC) derivative. This is an effective method for the simultaneous determination of various substituted phenols. nih.gov

Reaction: The reaction is typically carried out by allowing the phenol to react with isobutyl chloroformate in a two-phase system containing a base like triethylamine. nih.gov The resulting O-isoBOC derivative is then extracted and analyzed. dphen1.com

Advantages: Isobutoxycarbonylation creates a single, stable derivative for each phenolic compound. dphen1.com The resulting derivatives have good chromatographic properties and produce characteristic mass spectral patterns that facilitate structural confirmation. nih.gov For example, the mass spectra often show a characteristic [M-100]⁺ ion, which is useful for identification. nih.gov This method has been successfully applied to the analysis of various phenols in environmental and biological samples, demonstrating good recoveries and linear responses. dphen1.comnih.govnih.gov

Environmental Fate and Transport of Butylphenols

Environmental Distribution and Partitioning Behavior

The distribution of 2-butylphenol (B3051182) isomers in the environment is governed by their physical and chemical properties, which influence their partitioning between air, water, soil, and sediment.

Adsorption to Soil/Sediment: The tendency of a chemical to adsorb to soil and sediment is indicated by its organic carbon-water (B12546825) partition coefficient (Koc).

2-sec-Butylphenol (B1202637): With an estimated Koc value of approximately 1400, 2-sec-butylphenol is expected to have low mobility in soil. nih.gov This suggests a tendency to adsorb to suspended solids and sediment in aquatic environments. nih.gov

2-tert-Butylphenol (B146161): This isomer has an estimated Koc value of around 1500, also indicating low mobility in soil. nih.gov

Volatilization to Air: The likelihood of a chemical to move from water or soil into the air is described by its Henry's Law constant.

2-sec-Butylphenol: The estimated Henry's Law constant for 2-sec-butylphenol is 2.1 x 10⁻⁶ atm-cu m/mole. echemi.com This value suggests that volatilization from water surfaces will occur, with estimated half-lives of approximately 21 days from a model river and 160 days from a model lake. echemi.com Volatilization from moist soil surfaces is expected to be a slow process. echemi.com

2-tert-Butylphenol: With an estimated Henry's Law constant of 1.4 x 10⁻⁶ atm-cu m/mole, volatilization of 2-tert-butylphenol from moist soil surfaces is also considered to be slow. nih.gov

Water Distribution: The solubility and partitioning behavior of these compounds influence their presence in water bodies.

2-sec-Butylphenol: This compound is reported to be insoluble in water. nih.govnoaa.gov

2-tert-Butylphenol: While considered to have low water solubility, 2-tert-butylphenol has been detected in the Rhine River at concentrations between 0.015 and 0.022 µg/L. nih.gov A multimedia partitioning model predicts that if released to water, the majority of 2,6-di-tert-butylphenol (B90309) (a related compound) will remain in the water (64.7%) with a significant portion partitioning to sediment (34.5%). industrialchemicals.gov.au

Table 1: Environmental Partitioning Properties of this compound Isomers

IsomerKoc (L/kg)Mobility in SoilHenry's Law Constant (atm·m³/mol)Volatilization Potential
2-sec-Butylphenol~1400 nih.govLow nih.gov~2.1 x 10⁻⁶ echemi.comSlow from water/moist soil echemi.com
2-tert-Butylphenol~1500 nih.govLow nih.gov~1.4 x 10⁻⁶ nih.govSlow from moist soil nih.gov

Persistence and Transformation Pathways in Environmental Compartments

Once released into the environment, 2-butylphenols are subject to various degradation and transformation processes that determine their persistence.

Atmospheric Degradation Mechanisms

In the atmosphere, the primary degradation pathway for many organic compounds is reaction with photochemically produced hydroxyl radicals (•OH).

2-sec-Butylphenol: The estimated atmospheric half-life for the vapor-phase reaction of 2-sec-butylphenol with hydroxyl radicals is approximately 9 hours. nih.gov

2-tert-Butylphenol: This isomer is also degraded in the atmosphere by reaction with hydroxyl radicals, with an estimated half-life of about 9.5 hours. nih.gov For the related compound 4-tert-butylphenol (B1678320), the atmospheric lifetime following OH-initiated degradation is estimated to be 10.8 months. researchgate.net

Aqueous Stability and Photolytic Degradation Processes

In aquatic environments, 2-butylphenols can undergo degradation through processes like hydrolysis and photolysis.

2-tert-Butylphenol: Information on the aqueous stability of 2-tert-butylphenol is limited. However, studies on the related compound 2,4-di-tert-butylphenol (B135424) show a photolysis half-life of 20.815 hours under UV irradiation. industrialchemicals.gov.au Another related compound, 4-tert-butylphenol, has been shown to undergo photocatalytic degradation in the presence of catalysts like TiO₂ under solar or UV light. mdpi.com The degradation of these compounds can be influenced by the presence of other substances in the water, such as anions and humic acid. mdpi.com

Mobility and Attenuation in Terrestrial Systems

The movement and breakdown of 2-butylphenols in soil are influenced by their adsorption characteristics and susceptibility to biodegradation.

2-sec-Butylphenol: With a low estimated mobility based on its Koc value, 2-sec-butylphenol is likely to be attenuated in soil environments. nih.gov While it may be resistant to biodegradation by unadapted microbial populations, specific bacterial strains, such as Pseudomonas sp. strain MS-1, have been isolated that can utilize 2-sec-butylphenol as a sole carbon and energy source, leading to its degradation. nih.gov This bacterium was found to completely degrade 1.5 mM of 2-sec-butylphenol within 30 hours. nih.gov

2-tert-Butylphenol: The low mobility of 2-tert-butylphenol suggests it will persist in the soil compartment. nih.gov Data on its biodegradation is limited, but by analogy to 4-tert-butylphenol, it may be resistant to degradation by activated sludge. nih.gov

Bioaccumulation Potential in Aquatic and Terrestrial Ecosystems

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, sediment). It is a key factor in assessing the environmental risk of a chemical.

2-sec-Butylphenol: An estimated bioconcentration factor (BCF) of 180 has been calculated for 2-sec-butylphenol. nih.gov This value suggests a potential for bioconcentration in aquatic organisms. nih.gov

2-tert-Butylphenol: A bioconcentration factor (BCF) of 137 was determined for 2-tert-butylphenol in a flow-through test with fish. chemikalieninfo.de This indicates a moderate potential for bioaccumulation. The related compound 2,6-di-tert-butylphenol is considered very toxic to aquatic organisms, and bioaccumulation may occur along the food chain. ilo.org Studies on another related compound, 2,4-di-tert-butylphenol, have shown its accumulation in the gills and digestive glands of the Asian clam (Corbicula fluminea). nih.gov

There is a lack of specific data on the bioaccumulation of this compound isomers in terrestrial ecosystems.

Table 2: Bioaccumulation Potential of this compound Isomers

IsomerBioconcentration Factor (BCF)Bioaccumulation Potential
2-sec-Butylphenol~180 (estimated) nih.govPotential for bioconcentration nih.gov
2-tert-Butylphenol137 (experimental) chemikalieninfo.deModerate potential chemikalieninfo.de

Environmental Monitoring and Surveillance Methodologies for Butylphenols

The detection and quantification of butylphenols in environmental samples are essential for understanding their distribution and concentrations. Various analytical techniques are employed for this purpose.

Commonly used methods for the analysis of phenolic compounds, including butylphenols, in environmental matrices like water, soil, and sediment involve chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are frequently utilized. For enhanced sensitivity and selectivity, these are often coupled with mass spectrometry (MS), leading to methods such as GC-MS and LC-MS.

For sample preparation, techniques like solid-phase extraction (SPE) are often used to concentrate the analytes from water samples and remove interfering substances. For soil and sediment samples, solvent extraction methods are typically employed.

Specific methods for the determination of carbamate (B1207046) pesticides have utilized capillary zone electrophoresis with amperometric detection, which could potentially be adapted for butylphenol analysis. thegoodscentscompany.com Spectrophotometric methods have also been developed for the determination of nitrate (B79036) in various samples using 2-sec-butylphenol. thegoodscentscompany.com

Microbial Biodegradation of Butylphenols

Isolation and Characterization of Butylphenol-Degrading Microbial Strains (e.g., Pseudomonas sp.)

The isolation of microbial strains with the capacity to degrade 2-butylphenol (B3051182) is a critical first step in understanding its biodegradation. Researchers have successfully isolated and characterized bacteria from various environments, such as freshwater sediment and industrial wastewater, that can metabolize this compound.

A notable example is the isolation of Pseudomonas sp. strain MS-1 from freshwater sediment. This novel bacterium has been shown to utilize 2-sec-butylphenol (B1202637), a close structural isomer of this compound, as its sole source of carbon and energy. nih.govnih.gov Strain MS-1, a rod-shaped, gram-negative, and catalase- and oxidase-positive bacterium, demonstrated the ability to completely degrade 1.5 mM of 2-sec-butylphenol within 30 hours, with concurrent cell growth. nih.gov The degradation capability of this strain is not limited to just one isomer; it can also degrade a variety of other 2-alkylphenols, including o-cresol, 2-ethylphenol, 2-n-propylphenol, 2-isopropylphenol, and 2-tert-butylphenol (B146161). nih.gov This suggests that the enzymatic machinery of Pseudomonas sp. strain MS-1 is versatile and capable of breaking down a range of ortho-substituted alkylphenols.

Another bacterial strain, identified as Alcaligenes sp. strain F-3-4, was isolated from acrylic fiber wastewater and was found to be effective in degrading 2,6-di-tert-butylphenol (B90309). iwaponline.com While this is a di-substituted butylphenol, the findings contribute to the broader understanding of butylphenol degradation by aerobic bacteria.

The following table summarizes the characteristics of a key microbial strain involved in the degradation of a this compound isomer.

Strain DesignationBacterial SpeciesSource of IsolationSubstrate DegradedKey Characteristics
MS-1 Pseudomonas sp.Freshwater Sediment2-sec-butylphenol and other 2-alkylphenolsGram-negative, rod-shaped, catalase- and oxidase-positive. nih.gov

Elucidation of Biodegradation Pathways and Metabolite Identification

Understanding the metabolic pathways involved in this compound degradation is essential for predicting its environmental fate and for optimizing bioremediation processes. Research has primarily focused on the aerobic degradation pathways in bacteria.

The biodegradation of this compound by strains like Pseudomonas sp. MS-1 proceeds through a meta-cleavage pathway for the aromatic ring. nih.govnih.gov This pathway is a common strategy employed by microorganisms to break down aromatic compounds. The initial step involves the hydroxylation of the 2-alkylphenol to form a catechol derivative. In the case of 2-sec-butylphenol degradation by Pseudomonas sp. strain MS-1, the first metabolite identified is 3-sec-butylcatechol. nih.gov

Following the formation of the catechol intermediate, the aromatic ring is cleaved at the bond adjacent (meta) to the two hydroxyl groups by a dioxygenase enzyme. This ring-opening step is a hallmark of the meta-cleavage pathway. For 2-sec-butylphenol, the meta-cleavage of 3-sec-butylcatechol results in the formation of 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid. nih.gov This product is then further metabolized. The identification of subsequent metabolites, such as 2-methylbutyric acid, confirms the progression of the degradation process, which ultimately leads to compounds that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov

The proposed degradation pathway for 2-sec-butylphenol by Pseudomonas sp. strain MS-1 is as follows: 2-sec-butylphenol → 3-sec-butylcatechol → 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid → 2-methylbutyric acid + 2-hydroxypent-2,4-dienoic acid → Mineralization. nih.gov

The breakdown of this compound is orchestrated by a series of specific enzymes. While detailed proteomic studies specifically for this compound are limited, research on related compounds provides significant insights. The initial hydroxylation of the phenol (B47542) ring is typically catalyzed by a multicomponent phenol hydroxylase. microbiologyresearch.org Following this, the key enzyme in the meta-cleavage pathway is catechol 2,3-dioxygenase, which is responsible for the ring fission of the catechol intermediate. microbiologyresearch.orgresearchgate.net

A study on the degradation of 2,6-di-tert-butylphenol by Pseudomonas aeruginosa san ai revealed significant upregulation of proteins involved in the degradation of aromatic compounds. nih.gov Although this study pointed towards an ortho-ring cleavage for 2,6-DTBP, it highlights the adaptive response of Pseudomonas at the proteomic level when exposed to alkylphenols. The presence of the substrate induces the expression of the necessary catabolic enzymes. It is plausible that exposure to this compound would similarly lead to the upregulation of enzymes specific to the meta-cleavage pathway in strains like Pseudomonas sp. MS-1.

Factors Influencing Biodegradation Efficiency

The efficiency of this compound biodegradation is influenced by several environmental and operational factors. Optimizing these parameters is crucial for effective bioremediation.

Substrate Concentration: The initial concentration of this compound can significantly impact degradation rates. While lower concentrations are often completely degraded, higher concentrations can lead to substrate inhibition, slowing down the process. researchgate.net For instance, Pseudomonas aeruginosa san ai completely degraded 2 and 10 mg/L of 2,6-di-tert-butylphenol, but the degradation efficiency decreased at 100 and 400 mg/L. researchgate.net

pH: The pH of the environment affects microbial growth and enzyme activity. For many phenol-degrading bacteria, a neutral pH around 7.0 is optimal. iwaponline.comepa.gov However, some strains, like P. aeruginosa san ai, can efficiently degrade related compounds over a broader pH range of 5 to 8. researchgate.net

Temperature: Temperature influences microbial metabolism and growth rates. The optimal temperature for the degradation of related butylphenols has been found to be around 37°C for strains like Alcaligenes sp. F-3-4 and P. aeruginosa san ai. iwaponline.comresearchgate.net Degradation rates typically increase with temperature up to an optimum, beyond which enzyme denaturation can occur. researchgate.net

Inoculum Characteristics: The density and health of the initial microbial population (inoculum) are important. A sufficient inoculum size is necessary to initiate and sustain the degradation process. iwaponline.com Acclimatization of the microbial culture to the target compound can also enhance degradation efficiency.

The table below summarizes the optimal conditions for the degradation of a related butylphenol compound.

FactorOptimal Condition for 2,6-di-tert-butylphenol degradationReference
pH 7.0 - 8.0 iwaponline.comresearchgate.net
Temperature 37°C iwaponline.comresearchgate.net
Initial Substrate Concentration Degradation is efficient at lower concentrations (e.g., 2-10 mg/L), with potential inhibition at higher concentrations. researchgate.net
Inoculum Size An optimal inoculum size is required to avoid long lag phases. For example, 0.1% for Alcaligenes sp. F-3-4. iwaponline.com

Bioremediation Strategies for Butylphenol Contaminated Environments

Bioremediation offers a promising and environmentally friendly approach to cleaning up sites contaminated with this compound and other related compounds. Several strategies can be employed, primarily categorized as in situ and ex situ techniques.

In Situ Bioremediation: This approach involves treating the contaminated soil or groundwater in its original location.

Biostimulation: This strategy focuses on stimulating the growth and activity of indigenous microorganisms capable of degrading the contaminant. This is often achieved by adding nutrients (such as nitrogen and phosphorus), oxygen, and adjusting pH and temperature to create optimal conditions for microbial activity. microbiologyresearch.orgresearchgate.net

Bioaugmentation: This involves the introduction of specific, pre-grown microbial strains with a high degradation capacity for the target pollutant, such as Pseudomonas sp. strain MS-1, to the contaminated site. nih.gov This is particularly useful when the indigenous microbial population lacks the necessary degradative capabilities.

Ex Situ Bioremediation: This involves the excavation of contaminated soil or the pumping of contaminated groundwater for treatment elsewhere.

Biopiles: Contaminated soil is excavated and piled into a treatment area where moisture, temperature, and nutrient levels are controlled to enhance microbial degradation.

Bioreactors: Contaminated water or soil slurries are treated in a controlled reactor environment. This allows for precise control over conditions like pH, temperature, and nutrient supply, potentially leading to higher degradation rates. The use of permeable reactive barriers, which can combine enzymatic and microbial degradation, is an innovative bioreactor-based approach for treating contaminated water.

The selection of a particular bioremediation strategy depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated site, and cost-effectiveness. For this compound contamination, a strategy combining biostimulation of the native microbial community with bioaugmentation using highly efficient strains like Pseudomonas sp. could be a powerful approach.

Advanced Research in Industrial Applications of 2 Butylphenol and Derivatives

Role as Chemical Intermediates in Polymer and Material Science (e.g., antioxidants, stabilizers, resins)

2-Butylphenol (B3051182) isomers are fundamental building blocks in the synthesis of a wide array of additives for the polymer and materials industry. Their primary function is to serve as precursors to high-performance antioxidants and stabilizers that protect materials from degradation.

2-tert-Butylphenol (B146161) is a key intermediate for producing more sterically hindered phenols, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP). wikipedia.orgwikipedia.org These derivatives are highly effective antioxidants used to prevent the negative effects of oxidation in a vast range of products. wikipedia.org Their incorporation into polymers like polyethylene, polypropylene, and polystyrene, as well as into adhesives, coatings, and both natural and synthetic rubber, extends the service life and maintains the structural integrity of these materials. google.comvinatiorganics.comnbinno.com The antioxidant properties of these derivatives are crucial for preventing gum formation in aviation fuels, highlighting their importance in specialized applications. vinatiorganics.com

Furthermore, 2-tert-butylphenol serves as a vital raw material in the production of synthetic oil-based resins. google.com These resins are integral components in the manufacturing of adhesives and various coatings. google.com The disubstituted derivatives are also used to produce stabilizers for polyvinyl chloride (PVC). mdpi.com

Interactive Data Table: Applications of this compound Derivatives in Material Science

Derivative Application Area Function Polymer/Material Examples
2,4-Di-tert-butylphenol (2,4-DTBP) Plastics, Fuels Antioxidant, UV Stabilizer Polypropylene, Polyethylene, Polystyrene
2,6-Di-tert-butylphenol (2,6-DTBP) Rubber, Plastics Antioxidant, Stabilizer Natural Rubber, Synthetic Rubber
p-tert-Butylphenol (PTBP) Resins, Coatings Curing Agent, Intermediate Epoxy Resins, Polycarbonate Resins
2-tert-Butylphenol (OTBP) Resins, Adhesives Raw Material Synthetic Oil-Based Resins

A significant area of research focuses on the synthesis of advanced, high-performance antioxidants derived from butylphenols. Among the most important of these are phosphite (B83602) esters (which include phosphonites), valued for their role as secondary antioxidants in polymer stabilization.

The synthesis of these specialized compounds often involves the reaction of hindered phenols, such as 2,4-di-tert-butylphenol, with phosphorus-containing reagents. wikipedia.org One common industrial method is the reaction with phosphorus trichloride (B1173362) (PCl₃) in the presence of a base, which leads to the formation of tris(2,4-di-tert-butylphenyl)phosphite. nih.gov This compound is one of the most widely used secondary antioxidants for polyolefins. vinatiorganics.com

Another key synthetic route is transesterification. nih.gov In this process, a simple phosphite ester, like triethyl phosphite, reacts with a hindered phenol (B47542). This method is highly versatile and allows for the production of complex phosphite antioxidants with high efficiency and selectivity. nih.gov Research in this area aims to optimize reaction conditions and catalysts to improve yield and purity, creating antioxidants suitable for high-temperature processing applications without causing discoloration in the final polymer product. google.comnih.gov

Catalysis and Reaction Engineering Applications (e.g., as organic phase in biomass conversion)

The catalytic conversion of this compound and its derivatives is a critical aspect of reaction engineering, both for its production and its transformation into other valuable chemicals. The alkylation of phenol with alcohols like tert-butyl alcohol to produce butylphenols is a foundational Friedel-Crafts reaction where the choice of catalyst is key. nih.gov Research has explored a range of catalysts, from traditional acid catalysts to more advanced systems like mesoporous molecular sieves and ionic liquids, to improve reaction efficiency and selectivity towards desired isomers. nih.govacs.org

Conversely, the catalytic dealkylation (debutylation) of 2-tert-butylphenol is also studied to produce phenol and isobutene, representing a reversible process of significant industrial interest. researchgate.net Studies have investigated the use of catalysts such as bentonite (B74815) and kaolin (B608303) clays (B1170129) for this conversion. researchgate.net

In the broader context of green chemistry and biorefineries, the catalytic processes involving phenols are highly relevant. Lignocellulosic biomass is a major renewable resource, and its lignin (B12514952) component is rich in phenolic compounds. google.com The catalytic hydrodeoxygenation (HDO) and upgrading of these biomass-derived oxygenates are essential for producing biofuels and chemical feedstocks. researchgate.net While this compound may not be used directly as an organic phase, the study of its catalytic reactions provides valuable models for understanding and optimizing the conversion of complex, lignin-derived phenolic streams into valuable products like fuels and aromatic chemicals. google.com

Investigation of Novel Chemical Functions and Derivatives (e.g., applications in agrochemicals, surfactants, solvents)

Research continues to explore novel applications for derivatives of this compound beyond the polymer industry. The compound serves as a versatile starting material for a range of specialty chemicals.

Agrochemicals: this compound isomers are established intermediates in the synthesis of various agrochemicals. nih.govvinatiorganics.com Specifically, 2-sec-butylphenol (B1202637) is a precursor for the acaricide and herbicide dinoterb. nih.gov Derivatives like 2,4-DTBP are also used as intermediates for insecticides, leveraging their bioactive properties. vinatiorganics.comtradekorea.com Research in this field focuses on creating more effective and stable pesticide formulations. nbinno.com

Surfactants: this compound is used as a chemical intermediate for the production of surface-active agents. nih.govvinatiorganics.com The hydrophobic butyl group combined with the hydrophilic hydroxyl group provides a basic structure that can be chemically modified to create surfactants for various applications, such as in emulsifiers. The condensation products of p-tert-butylphenol with sulfur compounds are used as additives in oils and fats. mdpi.com

Solvents and Other Applications: While not a primary use, derivatives of butylphenol are investigated for use as additives in softeners and solvents. nbinno.com Furthermore, 2-tert-butylphenol is a precursor in the synthesis of some fragrance compounds, demonstrating its chemical versatility. wikipedia.org

Interactive Data Table: Novel Functions and Derivatives of this compound

Application Sector Derivative/Precursor Specific Use/Product Research Focus
Agrochemicals 2-sec-Butylphenol Synthesis of Dinoterb (acaricide, herbicide) Developing new, effective pesticide formulations
Agrochemicals 2,4-Di-tert-butylphenol Intermediate for insecticides Enhancing bioactivity and stability
Surfactants This compound isomers Intermediate for surface-active agents Creation of emulsifiers and oil additives
Fragrances 2-tert-Butylphenol Precursor to cis-2-tert-butylcyclohexanol Synthesis of commercial fragrance ingredients

Theoretical and Computational Chemistry Studies of 2 Butylphenol

Quantum Chemical Calculations and Molecular Modeling (e.g., Density Functional Theory (DFT), semi-empirical methods)

Quantum chemical calculations have become indispensable for studying substituted phenols. Density Functional Theory (DFT) is a predominant method due to its balance of computational cost and accuracy in treating electron correlation, which is crucial for describing the electronic structure of these molecules. q-chem.com DFT methods, often paired with basis sets like 6-31+G(d,p) or 6-311++g(d,p), are widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties of phenolic compounds. tandfonline.comrsc.org For instance, DFT calculations using the B3LYP functional have been employed to study the structures of butylphenol derivatives and their corresponding radicals. biomedres.usbiomedres.usresearchgate.net

In addition to DFT, semi-empirical methods such as AM1 are utilized, particularly for modeling larger systems or for preliminary calculations. biomedres.us These methods are computationally less intensive and can be used to model the final products formed in free radical reactions, providing valuable qualitative insights into reaction mechanisms. biomedres.usresearchgate.net For example, the PM6 semi-empirical method has been used to calculate the optimized geometries, total energy, and heat of formation for derivatives of di-tert-butylphenol. bsu.by

Time-dependent DFT (TD-DFT) calculations are another important tool, used to predict electronic transitions and understand the characteristics of molecular orbitals, which helps in interpreting experimental UV-Vis spectra. These computational approaches, from high-level DFT to faster semi-empirical methods, provide a robust framework for modeling the molecular behavior of 2-butylphenol (B3051182) and related compounds.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is key to understanding its reactivity, particularly its antioxidant properties. Computational methods are used to calculate a range of electronic and reactivity descriptors that quantify this behavior.

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate an electron, while the LUMO energy (ELUMO) relates to its ability to accept an electron. For a derivative of 2,4-di-tert-butylphenol (B135424), the EHOMO was calculated to be -8.544 eV and the ELUMO to be 0.430 eV using the PM6 method. bsu.by These parameters are crucial for predicting charge transfer processes.

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a critical parameter for assessing antioxidant activity, as it quantifies the energy required to break the bond and donate a hydrogen atom. Lower BDE values typically indicate higher antioxidant potential via the hydrogen atom transfer mechanism. DFT/B3LYP methods are commonly used to calculate BDE. nih.gov

Ionization Potential (IP): The IP represents the energy needed to remove an electron from the molecule. It is important for evaluating antioxidant mechanisms that involve electron transfer, such as the Sequential Electron Transfer-Proton Transfer (SET-PT) pathway. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, intramolecular interactions, and the delocalization of electron density within the molecule. tandfonline.com

The table below summarizes key computational descriptors for related butylphenol compounds, illustrating the data obtained from theoretical calculations.

DescriptorCompoundMethod/FunctionalValueReference
HOMO Energy 2,4-di-tert-butyl-6-(p-tolylamino)phenolPM6-8.544 eV bsu.by
LUMO Energy 2,4-di-tert-butyl-6-(p-tolylamino)phenolPM60.430 eV bsu.by
Bond Dissociation Enthalpy (BDE) Various di-tert-butylphenolsDFT/B3LYPCalculated nih.gov
Ionization Potential (IP) Various di-tert-butylphenolsDFT/B3LYPCalculated nih.gov

This table is generated based on data for related butylphenol derivatives as direct data for this compound was not specified in the provided search results.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound influence its physical properties and chemical reactivity. Conformational analysis, often performed using DFT calculations, investigates the different spatial arrangements (conformers) of the molecule and their relative energies. For 2-sec-butylphenol (B1202637), significant conformational flexibility arises from the rotation around the C-C bonds of the butyl group.

Theoretical studies on related hindered phenols, such as 2,6-di-tert-butylphenol (B90309), provide detailed insights into intermolecular interactions. The study of van der Waals complexes, for example with a single argon atom, reveals specific interaction sites. nih.gov Rotational spectroscopy combined with quantum chemical calculations has shown that for the 2,6-di-tert-butylphenol–argon complex, the argon atom preferentially binds to the aromatic ring via π-interactions. nih.gov

Such studies can also reveal more subtle quantum effects. The microwave spectrum of the 2,6-di-tert-butylphenol–argon complex exhibits tunneling splittings, which arise from the large-amplitude motion of the hydroxyl group. nih.gov This tunneling motion corresponds to the hydroxyl group moving between two equivalent potential minima. In contrast, analysis of the crystal structure of 2,6-di-tert-butylphenol itself shows no significant intermolecular π–π stacking or C—H⋯π interactions. researchgate.net These studies highlight the power of combining computational modeling with spectroscopic experiments to precisely characterize molecular structure and non-covalent interactions.

Computational Elucidation of Antioxidant Mechanisms

Phenolic compounds are well-known antioxidants, and computational chemistry is a key tool for elucidating the mechanisms by which they scavenge harmful free radicals. For this compound and its analogs, the primary antioxidant activity involves neutralizing reactive oxygen species (ROS) like the hydroxyl radical (HO•). biomedres.usbiomedres.us

Theoretical studies have identified three main antioxidant mechanisms:

Hydrogen Atom Transfer (HAT): The phenol (B47542) donates its hydroxyl hydrogen atom to a free radical. This is often the preferred pathway in the gas phase and non-polar solvents. tandfonline.com The efficiency of this mechanism is directly related to the O-H Bond Dissociation Enthalpy (BDE).

Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the phenol first deprotonates to form a phenoxide anion, which then donates an electron to the radical.

Sequential Electron Transfer-Proton Transfer (SET-PT): The phenol first donates an electron to form a radical cation, which is followed by proton transfer. This pathway is related to the Ionization Potential (IP) of the molecule.

Computational modeling, particularly using DFT, has been applied extensively to study these mechanisms for hindered phenols like 2,4-di-tert-butylphenol and 2,6-di-sec-butylphenol. tandfonline.combiomedres.usbiomedres.us Studies show that when reacting with the hydroxyl radical, the primary step is the abstraction of the hydrogen from the phenolic hydroxyl group, which generates a stable phenoxyl radical. biomedres.usbiomedres.usresearchgate.net The stability of this resulting radical is crucial for the antioxidant efficacy and can be quantified by calculating the Radical Stability Energy (RSE). biomedres.us The subsequent termination stage involves the annihilation of these phenoxyl radicals with other radicals or through self-annihilation to form non-radical products like quinones or dimers. biomedres.usresearchgate.net

Antioxidant MechanismDescriptionKey Computational ParameterFavored In
HAT Direct transfer of the phenolic hydrogen atomBond Dissociation Enthalpy (BDE)Gas phase, non-polar solvents
SPLET Phenol deprotonates, then transfers an electronAcidity (pKa)Polar solvents
SET-PT Phenol transfers an electron, then a protonIonization Potential (IP)General

This table summarizes the primary antioxidant mechanisms elucidated through computational studies.

Predictive Modeling for Environmental Fate and Biodegradation Processes

Computational models are increasingly used to predict the environmental fate of chemicals, including their persistence, mobility, and biodegradability. For compounds like this compound, these models help to fill data gaps and assess potential environmental risks.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradation Relationship (QSBR) models are prominent examples. nih.gov These models use the chemical structure of a compound to predict its properties. For instance, a QSBR can predict the biodegradation half-life of a chemical based on its molecular descriptors. nih.gov The development of reliable predictive models requires high-quality, curated experimental data. Advanced statistical methods, such as Bayesian inference, are being applied to systematically handle the variability and uncertainty inherent in experimental environmental data, like biodegradation half-lives measured in soil. nih.govresearchgate.netchemrxiv.org This approach allows for more robust estimations of average half-lives and their variability, which are then used to build more accurate predictive models.

Multimedia environmental fate models, such as the Equilibrium Criterion (EQC) model, can predict how a chemical will partition between different environmental compartments (air, water, soil, sediment). researchgate.net For example, an assessment of the related compound bisphenol A showed it is expected to degrade relatively quickly in the environment, with estimated half-lives of about 4.5 days in water and less than 1 day in air, and that it has a low potential for bioaccumulation due to rapid metabolism in fish. researchgate.net While direct predictive models for this compound were not detailed in the search results, experimental work has identified a bacterium, Pseudomonas sp. strain MS-1, capable of degrading the isomer 2-sec-butylphenol, providing a basis for future biodegradation modeling. thegoodscentscompany.com

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 2-Butylphenol (B3051182)

This compound, also known as 2-sec-butylphenol (B1202637) or o-sec-butylphenol, is a phenolic organic compound primarily utilized as a chemical intermediate. nih.govwikipedia.org Its main application lies in the synthesis of resins, plasticizers, and surface-active agents. nih.govwikipedia.orgguidechem.com Research indicates it is also used in the manufacturing of antioxidants and stabilizers for materials like plastics and rubber. guidechem.com

Key findings have centered on its biodegradability. Scientific investigations have successfully isolated and characterized specific bacteria capable of breaking down this compound. Notably, a novel bacterium, Pseudomonas sp. strain MS-1, isolated from freshwater sediment, can utilize 2-sec-butylphenol as its sole source of carbon and energy, completely degrading it within 30 hours under laboratory conditions. nih.govnih.govresearchgate.net Similarly, Pseudomonas sp. strain HBP1 Prp has demonstrated the ability to grow on 2-sec-butylphenol. rug.nl

The metabolic pathway for this degradation has been partially elucidated. The process begins with the hydroxylation of 2-sec-butylphenol to form 3-sec-butylcatechol. nih.govrug.nl This intermediate is then processed via a meta-cleavage pathway, leading to the formation of subsequent metabolites, including 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid and 2-methylbutyric acid, which are further mineralized. nih.govrug.nl Studies on microbial degradation have also revealed a strong selectivity based on the substituent's position on the phenol (B47542) ring, with ortho-substituted phenols like this compound being much more readily degraded by certain strains than their meta- or para-isomers. nih.govnih.gov

From a human exposure perspective, this compound has been identified in human blood samples, suggesting it is part of the human exposome. hmdb.ca Current literature suggests it is not a naturally occurring metabolite, indicating that its presence in the human body is likely due to exposure to the compound or its derivatives from industrial and consumer products. hmdb.ca Toxicological research has classified it as an irritant to the skin and eyes and moderately toxic via ingestion or skin contact. wikipedia.orgguidechem.com Furthermore, in vitro studies have identified it as an inhibitor of the androgen receptor and the enzyme P450 aromatase. targetmol.com

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H14O nih.govwikipedia.org
Molecular Weight150.22 g/mol nih.govwikipedia.org
CAS Number89-72-5 nih.govwikipedia.org
AppearanceColorless to amber-colored liquid nih.govwikipedia.org
Boiling Point226-228 °C fishersci.com
Melting Point12 °C fishersci.com
Density0.982 g/mL at 25 °C fishersci.com
Water SolubilityInsoluble nih.gov
Log P (Octanol-Water Partition Coefficient)3.27 nih.gov

Identification of Knowledge Gaps in Current this compound Research

Despite progress, significant knowledge gaps persist. The complete environmental fate and transport of this compound are not well understood. nih.gov While lab studies have identified specific microbial degradation pathways, data on its persistence, mobility, and transformation in diverse, complex ecosystems like soil and aquatic sediments are scarce. It has been noted that environmental effects from the substance have not been adequately investigated, and it may be resistant to biodegradation by microbial populations that have not been previously adapted to it. nih.gov

The toxicological profile of this compound is another area requiring substantial research. Current information is often based on acute toxicity studies or in vitro assays, and the toxicological properties have not been fully investigated. fishersci.com There is a critical lack of data on the potential long-term health effects of chronic, low-level exposure. Comprehensive studies on its endocrine-disrupting capabilities in whole organisms, its potential carcinogenicity, and its neurotoxicity are largely absent.

Furthermore, while key metabolites from specific bacterial strains have been identified, the full spectrum of degradation products that could be formed under various environmental conditions (e.g., anaerobic vs. aerobic) is unknown. The potential toxicity of these transformation products themselves represents a significant data gap, a common challenge in the study of alkylphenol degradation. service.gov.uk Finally, there is limited information on the prevalence and concentration of this compound in various environmental media and consumer products, which hinders accurate exposure assessment.

Emerging Research Areas and Methodological Innovations

Future research on this compound should be directed toward several emerging areas, leveraging innovative methodologies.

Bioremediation and Biotransformation: The discovery of bacteria that can metabolize this compound opens a promising field of research in bioremediation. nih.gov Future work should focus on optimizing conditions for microbial degradation, identifying other potent microbial consortia from contaminated environments, and exploring the genetic and enzymatic basis for the catabolic pathways. This could lead to practical applications for treating industrial waste streams.

Advanced Analytical Techniques: To address the gap in exposure data, there is a need for more sensitive and robust analytical methods. While standard methods like gas chromatography with a flame ionization detector (GC-FID) exist for occupational monitoring, the application of high-resolution mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), could be pivotal. osha.govnih.gov These methods would allow for the detection of trace levels of this compound and its metabolites in complex environmental and biological samples, including water, soil, food, and human tissues.

Toxicity Pathway Analysis: Moving beyond standard toxicity tests, emerging "omics" technologies (genomics, proteomics, metabolomics) can provide deeper insights into the mechanisms of this compound toxicity. These approaches can help identify the molecular pathways disrupted by exposure and could clarify its potential as an endocrine disruptor or its impact on other biological systems.

Environmental Fate Modeling: The development and application of computational models can help predict the transport and persistence of this compound in the environment. cdc.govepa.gov By integrating data on its physical-chemical properties with environmental parameters, these models can simulate its distribution across different media, helping to identify potential accumulation zones and exposure hotspots.

Interdisciplinary Approaches to Comprehensive this compound Studies

A holistic understanding of this compound's impact requires breaking down disciplinary silos and fostering collaboration.

Environmental Health Sciences: A powerful interdisciplinary approach involves integrating analytical chemistry, environmental science, and toxicology. By simultaneously measuring levels of this compound in the environment (e.g., in household dust or water) and in human biospecimens (e.g., blood or urine), researchers can establish clear links between sources, exposure pathways, and potential health outcomes. hmdb.canih.gov This "exposome" framework is essential for a comprehensive risk assessment.

Microbiology and Bioengineering: Close collaboration between microbiologists and environmental engineers is crucial for translating fundamental research on microbial degradation into real-world solutions. Microbiologists can identify and genetically characterize potent degrading organisms, while engineers can design and optimize bioreactor systems or in-situ bioremediation strategies for contaminated sites. nih.govrug.nl

Chemical Synthesis and Green Chemistry: An interdisciplinary effort between industrial chemists and environmental toxicologists can drive innovation in green chemistry. This involves not only developing more efficient and sustainable synthesis routes for this compound but also designing next-generation alternative compounds that fulfill the same industrial function but have a significantly reduced environmental footprint and toxicological profile.

Regulatory Science and Policy: Effective management of chemicals like this compound requires a continuous dialogue between scientists, industry stakeholders, and regulatory agencies. wur.nl Interdisciplinary teams can help translate complex scientific findings on toxicity and exposure into evidence-based policies, such as updated occupational exposure limits or environmental quality standards, ensuring that the use of this compound does not pose an undue risk to human health or the environment.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying 2-Butylphenol in environmental or biological matrices?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. For GC-MS, derivatization may enhance volatility, while HPLC with UV detection (e.g., 270 nm) is effective for phenolic compounds.
  • Critical Considerations :

  • Validate methods using spiked matrices to account for matrix effects.
  • Use internal standards (e.g., deuterated analogs) to improve precision .
    • Data Table :
MethodLOD (ng/mL)LOQ (ng/mL)MatrixReference
GC-MS0.51.5Water
HPLC-UV2.05.0Serum

Q. How to design an OECD-compliant in vitro cytogenicity study for this compound?

  • Experimental Design :

  • Follow OECD Test Guideline 473 (Chromosome Aberration Assay).
  • Use mammalian cell lines (e.g., CHO cells) with metabolic activation (S9 mix).
  • Test concentrations based on cytotoxicity (e.g., 50–100% cell viability range) .
    • Key Parameters :
  • Negative/positive controls (e.g., solvent vs. mitomycin C).
  • Harvest cells at 1.5 normal cell cycle intervals.

Q. What are the primary metabolic pathways of this compound in mammalian systems?

  • Methodology :

  • Use radiolabeled ¹⁴C-2-Butylphenol in rodent models.
  • Analyze urine, feces, and plasma via LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites .
    • Challenges :
  • Differentiate between hydroxylation at the butyl chain vs. aromatic ring.

Advanced Research Questions

Q. How to resolve contradictions in toxicological data for this compound across studies?

  • Approach :

  • Conduct a meta-analysis using inclusion criteria:
  • GLP compliance (e.g., OECD studies ).
  • Dose-response consistency (e.g., linear vs. threshold models).
  • Apply benchmark dose (BMD) modeling to harmonize NOAEL/LOAEL discrepancies .
    • Case Example :
  • Discrepancies in genotoxicity may arise from differences in metabolic activation systems (e.g., S9 liver homogenate source).

Q. What computational models predict the environmental persistence or bioaccumulation of this compound?

  • Methodology :

  • Use Quantitative Structure-Activity Relationship (QSAR) tools like EPI Suite™.
  • Input log Kow (octanol-water partition coefficient) and biodegradation data from experimental studies .
    • Validation :
  • Compare predicted vs. experimental half-lives in soil/water systems.

Q. How to optimize synthetic routes for this compound derivatives with reduced ecotoxicity?

  • Strategies :

  • Modify alkyl chain branching (e.g., tert-butyl vs. sec-butyl) to alter biodegradability.
  • Assess toxicity via Daphnia magna acute immobilization tests and QSAR .
    • Data Integration :
  • Cross-reference CAS registry data (e.g., 98-54-4 for tert-butyl analogs ) with ecotoxicity databases.

Methodological Guidance

Q. How to structure a research report on this compound for peer-reviewed publication?

  • Framework :

  • Follow IMRaD (Introduction, Methods, Results, Discussion) .
  • Emphasize reproducibility: detail solvent purity, equipment calibration, and statistical tests (e.g., ANOVA with post-hoc analysis).
    • Ethical Compliance :
  • Disclose conflicts of interest and adhere to laboratory safety protocols (e.g., OSHA HCS ).

Q. What strategies ensure robust literature reviews for this compound research?

  • Best Practices :

  • Use databases like PubMed and SciFinder with keywords: "this compound AND (toxicity OR metabolism)".
  • Prioritize studies with explicit QA/QC measures (e.g., recovery rates in analytical methods ).

Data Contradiction Analysis Example

Issue : Conflicting results in genotoxicity assays.
Resolution Workflow :

Compare experimental conditions (e.g., cell type, exposure duration).

Re-evaluate metabolic activation relevance to human physiology .

Validate findings using complementary assays (e.g., micronucleus test).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.